Cas no 14131-68-1 (N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide)
O N-(2R,3R,4R,5S,6R)-2,4,5-trihidroxi-6-(hidroximetil)oxan-3-ilacetamida é um composto orgânico com estrutura complexa derivada de um anel oxano modificado. Sua configuração estereoquímica específica (2R,3R,4R,5S,6R) confere propriedades únicas, incluindo múltiplos grupos hidroxila e um grupo hidroximetil, que potencializam sua solubilidade em água e reatividade química. O grupo acetamida na posição 3 contribui para a estabilidade molecular e possíveis interações biológicas. Este composto é particularmente relevante em síntese orgânica e pesquisa farmacêutica, onde sua estrutura multifuncional permite aplicações como intermediário na produção de moléculas mais complexas ou como modelo para estudos de reconhecimento molecular. Sua pureza estereoquímica o torna valioso para investigações em química medicinal e desenvolvimento de glicoconjugados.
14131-68-1 structure
Product Name:N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide
N.o CAS:14131-68-1
MF:C8H15NO6
MW:221.207803010941
MDL:MFCD00797589
CID:49642
PubChem ID:24139
Update Time:2025-10-07
N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine
- ACETYLCHONDROSAMINE
- ACETYL-D-GALACTOSAMINE
- AM-1
- D-GALNAC
- N-acelyl-D-glucosamine
- N-ACETEYL-D-GALACTOSAMINIDE
- N-ACETUL-D-GALACTOSAMINE
- N-ACETYLCHONDROSAMINE
- N-ACETYL-D-CHONDROSAMINE
- N-ACETYL-D-GALACTOSAMINIDE
- N-acetyl-D-glucosamine
- N-acetylglucosamine
- N-Acetyl-b-D-glucosamine
- 2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOSAMINE
- 2-Acetamido-2-deoxy-b-D-glucopyranosylamine
- N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxyMethyl)tetrahydro-2H-pyran-3-yl)acetaMide
- N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide
- 2-Acetamido-2-deoxy-b-D-glucose
- pharmaceutical aid
- CHEMBL447878
- 2-Acetamido-2-deoxy-beta-delta-glucose
- betaGlcNAc
- Spectrum2_001353
- Spectrum4_001179
- SCHEMBL21358982
- HMS501B14
- Q284367
- DTXSID301045979
- NCGC00178341-01
- IDI1_000352
- C03878
- CHEBI:28009
- 2-(acetylamino)-2-deoxy-beta-D-glucopyranose
- KBio2_004047
- 2-ACETAMIDO-2-DEOXY-.BETA.-D-GLUCOSE
- 2-deoxy-2-acetamido-beta-D-glucopyranose
- b-N-Acetyl-D-glucosamine
- 2-Acetamido-2-deoxy-beta-D-glucose
- KBioSS_001479
- NINDS_000352
- (1->4)-2-acetamido-2-deoxy-beta-D-glucan
- AT21015
- WURCS=2.0/1,1,0/(a2122h-1b_1-5_2*NCC/3=O)/1/
- b-N-Acetylglucosamine
- OVRNDRQMDRJTHS-FMDGEEDCSA-N
- bmse000231
- 137630-09-2
- beta-N-Acetylglucosamin
- acetylglucosamine
- 14131-68-1
- SPECTRUM1500715
- N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide
- NAcGlc
- KBio2_006615
- C8H15NO6
- [4)-beta-D-GlcpNAc(1->]n
- HMS1921E22
- GLUCOPYRANOSE, 2-ACETAMIDO-2-DEOXY-, .BETA.-D-
- SPBio_001565
- beta-N-Acetyl-D-glucosamine
- SCHEMBL19345
- GlcNAc-beta
- n-acetyl-.beta.-d-glucosamine
- Epitope ID:135813
- [1,4-(N-Acetyl-beta-D-glucosaminyl)]n
- beta-N-Acetyl-delta-glucosamine
- .BETA.-N-ACETYLGLUCOSAMIN
- KBio3_002240
- BSPBio_003020
- 2-acetamido-2-deoxy-beta-D-glucopyranose
- 72-87-7
- 1398-61-4
- DivK1c_000352
- ssGlcNAc-R
- 8P59336F68
- Spectrum3_001400
- KBioGR_001817
- 125304-10-1
- Cheon shim bo yun
- 2-ACETAMIDO-2-DEOXY-.BETA.-D-GLUCOPYRANOSE
- N-Acetyl-D-glucosamine, USP grade
- Poly-(b1-4)-N-acetyl glucosamine/Poly-(a1-4)-N-acetyl glucosamine
- N-acetyl-D-glucosamine (complete stereochemistry)
- BDBM50481442
- Crab Shell Chitin
- CCG-39291
- KBio1_000352
- Glucopyranose, 2-acetamido-2-deoxy-, beta-D-
- Spectrum_000999
- CHEBI:17029
- AKOS015960418
- N-Acetyl-beta-D-glucosamine
- AC-11093
- N-Acetyl Glucosamine
- Beta-N-Acetylglucosamine
- UNII-8P59336F68
- 2-acetamido-2-deoxyhexopyranose
- 103094-10-6
- KBio2_001479
-
- MDL: MFCD00797589
- Inchi: 1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1
- Chave InChI: OVRNDRQMDRJTHS-FMDGEEDCSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)NC(C)=O)O
Propriedades Computadas
- Massa Exacta: 221.08995
- Massa monoisotópica: 220.106
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 5
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 2
- Complexidade: 237
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 5
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: _2
- Superfície polar topológica: 125A^2
Propriedades Experimentais
- Densidade: 1.43
- Ponto de Fusão: 103-112°C dec.
- Ponto de ebulição: 556.2°Cat760mmHg
- Ponto de Flash: 290.2°C
- Índice de Refracção: 1.576
- PSA: 119.25
- LogP: -2.02000
N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide Informações de segurança
- Condição de armazenamento:−20°C
N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-258469-1.0g |
N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
14131-68-1 | 1.0g |
$0.0 | 2023-03-01 | ||
| AstaTech | AT21015-1/G |
N-ACETYL-BETA-D-GLUCOSAMINE |
14131-68-1 | 95% | 1g |
$999 | 2023-09-19 | |
| Enamine | EN300-258469-1g |
N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
14131-68-1 | 1g |
$0.0 | 2023-09-14 |
N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide Literatura Relacionada
-
1. An LC-MS based untargeted metabolomics study identified novel biomarkers for coronary heart diseaseRuijun Li,Fengyu Li,Qiang Feng,Zhipeng Liu,Zhuye Jie,Bo Wen,Xun Xu,Shilong Zhong,Guanglei Li,Kunlun He Mol. BioSyst. 2016 12 3425
-
2. Application of β-1,4-galactosyltransferase in the synthesis of complex branched-chain oligosaccharide mimics of fragments of the capsular polysaccharide of Streptococcus pneumoniae type 14Jutta Niggemann,Johannis P. Kamerling,Johannes F. G. Vliegenthart J. Chem. Soc. Perkin Trans. 1 1998 3011
-
3. Non-catalytic synthesis of Chromogen I and III from N-acetyl-d-glucosamine in high-temperature waterMitsumasa Osada,Kazushi Kikuta,Kohei Yoshida,Kazuhide Totani,Makoto Ogata,Taichi Usui Green Chem. 2013 15 2960
-
Vladimír Palivec,Vladimír Kopecky,Pavel Jungwirth,Petr Bou?,Jakub Kaminsky,Hector Martinez-Seara Phys. Chem. Chem. Phys. 2020 22 1983
-
Alei Zhang,Cong Gao,Jing Wang,Kequan Chen,Pingkai Ouyang Green Chem. 2016 18 2147
14131-68-1 (N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide) Produtos relacionados
- 4229-38-3(2-Acetamido-2-deoxy-b-D-glucosylamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornecedores recomendados
Hebei Liye chemical Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
烟台朗裕新材料科技有限公司
Membro Ouro
CN Fornecedor
Reagente
Shanghai Bent Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel